(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine
Overview
Description
Synthesis Analysis
The synthesis of (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine involves several chemical reactions, starting from basic intermediates to the final compound. Alexakis et al. (2003) detailed the synthesis route, which includes the reductive-coupling reaction of N-benzylidenemethylamine, yielding N,N'-Dimethyl-1,2-diphenylethylenediamine with a considerable yield. This synthesis pathway underscores the compound's accessibility for further applications in chemistry (Alexakis, Aujard, Kanger, & Mangeney, 2003).
Molecular Structure Analysis
The molecular and electronic structure of N,N'-diphenyl-N,N'-bis(2,4-dimethylphenyl)-(1,1'-biphenyl)-4,4'-diamine and its radical cations was thoroughly investigated by Low et al. (2004). Their research, involving crystallographic and DFT studies, elucidates the compound's structural parameters, including bond lengths and angles, providing insight into its molecular stability and reactivity (Low, Paterson, Puschmann, Goeta, Howard, Lambert, Cherryman, Tackley, Leeming, & Brown, 2004).
Chemical Reactions and Properties
The chemical reactivity of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine is highlighted in its use as a chiral solvating agent for the enantiomeric purity analysis of chiral carboxylic acids. Fulwood and Parker (1994) demonstrated its effectiveness in 1H NMR analysis, showing its utility in stereochemical studies (Fulwood & Parker, 1994).
Physical Properties Analysis
Investigations into the physical properties of this compound focus on its solubility, melting point, and other relevant physical characteristics essential for its application in various chemical processes. The work by Maillet et al. (2002) on a water-soluble version of the compound introduces modifications to its structure to enhance its physical properties for catalytic applications, indicating its versatility and adaptability (Maillet, Praveen, Janvier, Minguet, Evain, Saluzzo, Tommasino, & Bujoli, 2002).
Chemical Properties Analysis
The chemical properties of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine, including its reactivity towards other chemicals, its stability under various conditions, and its role in catalysis, are crucial for its application in synthetic chemistry. Song et al. (1999) explored its catalytic properties in asymmetric cyclopropanation, demonstrating its effectiveness and potential for enantioselective synthesis (Song, Cho, Jeon, Kim, Kim, & Jeong, 1999).
Scientific Research Applications
Ligand in Transfer Hydrogenation : It acts as a ligand in the transfer hydrogenation of ketones, producing sterically hindered alcohols with enantiomeric excess up to 90% (Wang, Bruneau‐Voisine, & Sortais, 2018).
Chiral Solvating Agent : This compound serves as an effective chiral solvating agent in the ^1H NMR analysis of chiral carboxylic acids (Fulwood & Parker, 1994).
Catalysis in Asymmetric Hydrogenation : Its water-soluble version exhibits catalytic properties for asymmetric hydrogenation of ketones under biphasic conditions, with higher reaction rates (Maillet et al., 2002).
Oxidation Catalyst : In combination with OsO4, it oxidizes trans-stilbene to (+)-(1R;2R)-1,2-diphenyl-1,2-ethanediol with high enantiomeric excess (Haubenstock & Subasinghe, 1992).
Organic Synthesis : It reacts with N-methylbenzimine to produce 2-5% of N-methylbenzylamine (Alexakis et al., 2003).
Chiral Ligands in Metal Complexes : It shows similarities in characteristics to other chiral ligands in metal complexes, contributing to the study of chiral bisferrocenyl ligands (Xiao, 2007).
Enhanced Circular Dichroism in Complexes : Chiral tweezer-diamine complexes with this compound exhibit highly enhanced bisignate circular dichroism, indicating its potential in host-guest chemistry (Brahma et al., 2014).
Antiviral Activities : Derivatives of this compound, specifically those with adamantyl group, have shown significant antiviral activity against herpes simplex virus type 1 (Mibu et al., 2008).
Safety And Hazards
Safety data sheets provide information about the potential hazards of similar compounds. For instance, (1R,2R)-(-)-1,2-Diaminocyclohexane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .
Future Directions
The future directions of similar compounds have been discussed in the literature. For instance, the future directions of proline sulfonamide organocatalysis, which involves compounds similar to “(1R,2R)-N,N’-dimethyl-1,2-diphenylethane-1,2-diamine”, have been provided . The addition of chiral molecules of (1R,2R)-1,2-diaminocyclohexane and (1S,2S)-1,2-diaminocyclohexane could induce stronger chirality or undergo chiral signal inversion through intramolecular and intermolecular hydrogen bonding interaction .
properties
IUPAC Name |
(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHYVQUNQHWNLS-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369324 | |
Record name | (1R,2R)-N~1~,N~2~-Dimethyl-1,2-diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine | |
CAS RN |
118628-68-5 | |
Record name | (1R,2R)-N~1~,N~2~-Dimethyl-1,2-diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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